2-(E-Cyanovinyl)phenylboronic acid

Descripción

Molecular Architecture and Bonding Characteristics

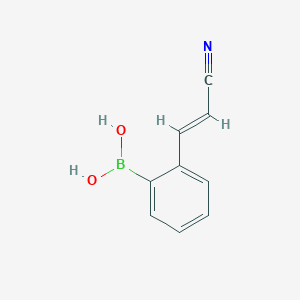

The molecular architecture of this compound is characterized by a phenyl ring core bearing two distinct functional groups: a boronic acid moiety and an E-configured cyanovinyl substituent. The compound's structural framework exhibits a planar phenyl ring that serves as the central scaffold, with the boronic acid group (-B(OH)₂) attached at the ortho position relative to the cyanovinyl group (-C=C-CN). The E-configuration of the cyanovinyl group refers to the trans arrangement around the carbon-carbon double bond, where the cyano group and the phenyl ring are positioned on opposite sides of the double bond.

The boron atom in this compound adopts sp²-hybridization in its neutral form, creating a trigonal planar geometry around the boron center. This hybridization state leaves one empty p-orbital on the boron atom, conferring Lewis acid character to the molecule. The molecular structure can be described by the Standard InChI notation: InChI=1S/C9H8BNO2/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,12-13H/b5-3+, which explicitly indicates the E-configuration of the double bond.

Spectroscopic analysis reveals characteristic bonding patterns within the molecule. The compound exhibits specific nuclear magnetic resonance signatures that confirm the presence of both functional groups and their relative positioning. The boronic acid hydroxyl groups typically display broad peaks in proton nuclear magnetic resonance spectra due to rapid exchange processes, while the cyanovinyl moiety contributes distinct signals for the vinyl protons with coupling constants characteristic of the E-configuration.

Table 1: Fundamental Molecular Properties of this compound

The electron distribution within the molecule is significantly influenced by the presence of the electron-withdrawing cyanovinyl group, which affects the electronic properties of both the phenyl ring and the boronic acid functionality. This electronic perturbation has important implications for the compound's acidity, binding affinity, and overall chemical reactivity patterns compared to unsubstituted phenylboronic acid.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of related phenylboronic acid derivatives provide valuable insights into the conformational preferences and solid-state packing arrangements that can be extrapolated to understand this compound. Phenylboronic acid itself crystallizes in an orthorhombic crystal system with space group Pba2, exhibiting unit cell parameters of a = 17.9049(7) Å, b = 15.3264(5) Å, and c = 9.8113(2) Å, with Z = 16 molecules per unit cell. The asymmetric unit consists of two independent molecules linked by hydrogen bonding interactions.

The molecular conformation of phenylboronic acid derivatives typically exhibits planarity with minor deviations. In the parent phenylboronic acid structure, the molecule displays planarity with a minor bend around the carbon-boron bond of 6.6° and 21.4° for the two independent molecules in the asymmetric unit. Similar conformational features are observed in substituted derivatives, where the boronic acid group mean plane shows varying degrees of twist relative to the phenyl ring.

Crystallographic analysis of 3-cyanophenylboronic acid, a structural analog, reveals that the mean plane of the boronic acid group is twisted by 21.28(6)° relative to the cyanophenyl ring mean plane. This torsional angle reflects the balance between minimizing steric hindrance and maintaining optimal orbital overlap for hydrogen bonding interactions. The crystal structure of this related compound demonstrates the formation of hydrogen-bonded chains through O-H···O and O-H···N interactions, creating a three-dimensional network stabilized by offset π-π and B···π stacking interactions.

Table 2: Crystallographic Parameters for Related Phenylboronic Acid Derivatives

The hydrogen bonding patterns in phenylboronic acid derivatives typically involve the formation of dimeric units through paired O-H···O hydrogen bonds between boronic acid groups. These dimeric units are further interconnected through additional hydrogen bonds to form extended networks. In the case of ortho-substituted derivatives, the steric influence of the substituent can significantly alter these hydrogen bonding patterns and overall crystal packing arrangements.

Conformational studies indicate that the presence of electron-withdrawing groups, such as the cyanovinyl substituent in this compound, can influence the molecular geometry and intermolecular interactions. The electron-withdrawing nature of the cyano group affects the electron density distribution around the boron atom, potentially influencing the strength and directionality of hydrogen bonding interactions.

Comparative Analysis with Ortho-Substituted Phenylboronic Acid Derivatives

The structural characteristics of this compound can be understood through comparison with other ortho-substituted phenylboronic acid derivatives, which have been extensively studied to understand substituent effects on molecular conformation and solid-state packing. Systematic investigations of ortho-substituted phenylboronic acids, including ortho-bromophenyl, ortho-phenylphenyl, pentamethylphenyl, and 10-bromo-9-anthryl derivatives, reveal distinct patterns in hydrogen bonding and crystal packing arrangements.

All ortho-substituted phenylboronic acids investigated form dimeric units in the solid state, consistent with the general behavior of phenylboronic acid derivatives. However, the interconnection of these dimers to form extended ribbon structures differs significantly from that observed in the parent phenylboronic acid. While unsubstituted phenylboronic acid employs a specific hydrogen bonding pattern for dimer interconnection, ortho-substituted derivatives show modified arrangements due to steric hindrance and electronic effects of the substituents.

The acidity properties of substituted phenylboronic acids provide important comparative data for understanding the electronic effects of different substituents. The introduction of electron-withdrawing groups substantially lowers the boronic acid pKa values compared to the parent compound. Phenylboronic acid exhibits a pKa of 8.8, while derivatives with electron-withdrawing substituents show significantly reduced values. For example, sulfonyl- and sulfonamide-substituted phenylboronic acids display pKa values of 7.1 and 7.4, respectively, representing shifts of 1.7 and 1.4 pH units.

Table 3: Comparative Acidity Data for Substituted Phenylboronic Acids

The electron-withdrawing character of various substituents follows established electronic principles, with the cyanovinyl group in this compound expected to exert significant electron-withdrawing effects due to the combined influence of the nitrile group and the conjugated vinyl system. This electronic perturbation likely results in enhanced acidity compared to unsubstituted phenylboronic acid, facilitating diol binding at near-neutral pH conditions.

Spectroscopic comparisons among substituted phenylboronic acid derivatives reveal systematic trends in nuclear magnetic resonance chemical shifts and coupling patterns that reflect the electronic influence of different substituents. The trifluoromethoxy-substituted phenylboronic acids, for instance, show characteristic fluorine nuclear magnetic resonance signals and altered proton chemical shifts that correlate with the electron-withdrawing strength of the substituent.

Stability studies of various substituted phenylboronic acids indicate that electron-withdrawing substituents can influence the compound's stability under different pH conditions. While some derivatives show enhanced stability due to reduced electron density at the boron center, others may be more susceptible to hydrolytic processes depending on the specific nature and position of the substituent.

The comparative analysis reveals that this compound represents a unique member of the ortho-substituted phenylboronic acid family, combining the structural features of an extended conjugated system with the characteristic properties of boronic acid functionality. The presence of the cyanovinyl group introduces both electronic and steric perturbations that distinguish this compound from simpler ortho-substituted derivatives, potentially leading to novel applications in synthetic chemistry and materials science.

Propiedades

Fórmula molecular |

C9H8BNO2 |

|---|---|

Peso molecular |

172.98 g/mol |

Nombre IUPAC |

[2-[(E)-2-cyanoethenyl]phenyl]boronic acid |

InChI |

InChI=1S/C9H8BNO2/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,12-13H/b5-3+ |

Clave InChI |

IBOPZLYQFBLSRH-HWKANZROSA-N |

SMILES isomérico |

B(C1=CC=CC=C1/C=C/C#N)(O)O |

SMILES canónico |

B(C1=CC=CC=C1C=CC#N)(O)O |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 2-(E-Cyanovinyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex molecules.

For industrial production, the synthesis may be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis is also explored to enhance reaction rates and reduce reaction times .

Análisis De Reacciones Químicas

2-(E-Cyanovinyl)phenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The cyano group can be reduced to an amine or other functional groups under appropriate conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitrating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-(E-Cyanovinyl)phenylboronic acid is in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound can participate in cross-coupling reactions with various electrophiles, such as halides and triflates, to produce biaryl compounds. For instance, the reaction of this compound with aryl halides has been shown to yield high-purity products with excellent yields, making it an essential reagent in synthesizing complex organic molecules .

Table 1: Yield of Products from Suzuki-Miyaura Coupling Reactions

| Electrophile | Product | Yield (%) |

|---|---|---|

| Aryl Halide 1 | 4-Cyanobenzophenone | 92-98 |

| Aryl Halide 2 | 4-Trifluoromethyl-4′-nitrobenzophenone | 93 |

| Aryl Halide 3 | 4-Chloro-2-methyl-4′-nitrobenzophenone | 97 |

Biosensing Applications

Electrochemical Biosensors

Boronic acids, including this compound, have been utilized in the development of electrochemical biosensors due to their ability to form reversible covalent bonds with diols and sugars. These properties enable the selective detection of glycoproteins and other biomolecules. For example, electrochemical sensors incorporating this compound have been designed for the detection of carcinoembryonic antigen (CEA), showcasing high sensitivity and specificity .

Case Study: Detection of Glycoproteins

A study demonstrated that a biosensor using gold nanoparticles functionalized with boronic acid derivatives could effectively capture glycoproteins from biological samples. The electrochemical signal generated was proportional to the concentration of the target analyte, indicating the potential for clinical diagnostics .

Enzyme Inhibition

Specific Enzyme Inhibitors

this compound has shown promise as a specific inhibitor for certain enzymes, particularly those involved in glycan metabolism. The compound's ability to form stable complexes with enzyme active sites allows it to inhibit enzymatic activity effectively. This property is being explored for therapeutic applications in diseases where glycan metabolism is dysregulated .

Environmental Applications

Biodegradation Studies

Research has indicated that certain bacterial strains can metabolize arylboronic acids, including this compound, leading to the production of phenolic compounds. This biotransformation process is significant for environmental remediation strategies aimed at degrading pollutants containing boron .

Mecanismo De Acción

The mechanism of action of 2-(E-Cyanovinyl)phenylboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications . The cyanoethenyl group can participate in conjugation and electron-withdrawing interactions, influencing the compound’s reactivity and stability.

Comparación Con Compuestos Similares

Similar compounds to 2-(E-Cyanovinyl)phenylboronic acid include other boronic acids and their derivatives, such as phenylboronic acid and borinic acid . Compared to these compounds, this compound is unique due to the presence of the cyanoethenyl group, which imparts additional reactivity and potential applications. The combination of the boronic acid and cyanoethenyl groups makes it a versatile compound for various research and industrial applications.

Q & A

Basic Research Questions

Q. What strategies improve the synthesis of 2-(E-Cyanovinyl)phenylboronic acid derivatives in amination-reduction reactions?

- Methodology : Optimize reaction conditions by controlling the stoichiometry of morpholine and (2-formylphenyl)boronic acid to minimize byproduct formation (e.g., unsubstituted benzoxaborole). Intermediate 3-amine-substituted benzoxaborole can be stabilized using inert atmospheres and low-temperature conditions to enhance yields of 2-(aminomethyl)phenylboronic acids . Purification challenges due to boroxin formation can be mitigated by avoiding high temperatures and using alternative chromatography matrices (e.g., cellulose instead of silica gel) .

Q. How can purification challenges specific to boronic acids be addressed during synthesis?

- Methodology : Employ non-polar solvents (e.g., hexane) for recrystallization to prevent boroxination. For chromatographic purification, use neutral alumina or cellulose-based columns to avoid irreversible binding. Monitor reaction progress via NMR to detect boroxine byproducts early .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodology : Use and NMR to confirm substitution patterns and boronic acid tautomerism. IR spectroscopy can identify B–O and B–C vibrational modes, while X-ray crystallography resolves solid-state structures and intermolecular interactions (e.g., C–H⋯O/π) .

Advanced Research Questions

Q. How do supramolecular interactions influence the crystal packing of this compound derivatives?

- Methodology : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O, C–H⋯π) in crystalline phases. Pair this with DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model interaction energies and validate experimental geometries .

Q. Can this compound be functionalized for ionophoric activity in lipid bilayers?

- Methodology : Conjugate the boronic acid with cholates via Suzuki-Miyaura cross-coupling (Pd(PPh), NaCO, DME/HO) to create amphiphilic ion transporters. Test ion transport efficiency using fluorescence-based vesicle assays with fructose as a saccharide trigger to modulate channel formation .

Q. What computational approaches predict the hydrogen-bonding dynamics of this compound in solution?

- Methodology : Apply Car–Parrinello molecular dynamics (CPMD) simulations to model dimerization equilibria in solvents like DMF or chloroform. Complement with symmetry-adapted perturbation theory (SAPT) to decompose interaction energies (electrostatic, induction, dispersion) and compare with experimental IR data .

Q. How does this compound function in metal ion sensing applications?

- Methodology : Design a fluorescence probe by coupling the boronic acid with a dansyl group. Test Cu(II) detection via ESIPT (excited-state intramolecular proton transfer) mechanisms in DMF. Validate selectivity using competitive metal ion assays (e.g., Fe(III), Zn(II)) and characterize the salicylamide product via NMR .

Q. What role does fluorine substitution play in tuning the acidity and reactivity of phenylboronic acid derivatives?

- Methodology : Synthesize trifluoromethyl-substituted analogs (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) and measure pKa shifts via potentiometric titration. Compare NMR chemical shifts to assess electron-withdrawing effects on boron’s Lewis acidity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.